molecular formula C14H15NO2 B2719069 methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1374407-82-5

methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2719069
CAS No.: 1374407-82-5
M. Wt: 229.279
InChI Key: FNQWFOMAGYGFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a benzyl group at the C5 position, a methyl ester at C2, and an N-methyl substituent at the pyrrole nitrogen (N1). Pyrroles are heterocyclic aromatic compounds with a five-membered ring structure, and substitutions on the ring significantly influence their physical, chemical, and biological properties.

Properties

IUPAC Name

methyl 5-benzyl-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-12(8-9-13(15)14(16)17-2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWFOMAGYGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Benzyl vs. Smaller Alkyl Groups : The benzyl group in the target compound increases molecular weight (241.3 g/mol) compared to ethyl or methyl substituents (e.g., 165.2 g/mol for ethyl 5-methyl-1H-pyrrole-2-carboxylate) . Benzyl’s aromaticity also enhances π-π stacking interactions, influencing solubility and crystallinity .
  • Halogenation: Bromo () and chloro () substituents introduce electronegative atoms, altering dipole moments and reactivity.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The benzyl group in methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate () promotes π-π interactions, while ester groups participate in hydrogen bonding with adjacent molecules .
  • Hydrogen Bonding : Ethyl 5-methyl-1H-pyrrole-2-carboxylate () forms weaker intermolecular interactions due to the absence of N-methyl and benzyl groups, resulting in different crystal lattice stability .

Biological Activity

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Overview of the Compound

This compound belongs to the pyrrole family, which is known for various biological activities. The presence of the benzyl group at the 5-position is significant as it may influence both the reactivity and biological activity of the compound compared to other pyrrole derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been shown to possess activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low microgram range. A study highlighted that certain pyrrole derivatives had MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .

Target Interaction

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in critical biochemical pathways. Compounds structurally related to indole have been documented to bind with high affinity to various molecular targets, influencing pathways associated with cell growth and apoptosis .

Pharmacokinetics

Similar pyrrole compounds are often well absorbed in the gastrointestinal tract and can cross the blood-brain barrier. This property is essential for therapeutic applications, especially in treating central nervous system disorders or cancers. The pharmacokinetic profile can vary based on structural modifications; thus, further studies are needed to establish the absorption, distribution, metabolism, and excretion (ADME) characteristics specific to this compound.

Comparative Analysis

To better understand the potential of this compound, a comparison with other similar compounds can be beneficial:

Compound NameStructure TypeAntimicrobial Activity (MIC µg/mL)Anticancer Activity
This compoundPyrrole derivativeTBDTBD
Methyl 5-bromo-1H-pyrrole-2-carboxylatePyrrole derivative10Moderate
Methyl 1-hydroxyindole-3-carboxylateIndole derivative3.125High

TBD : To be determined based on future studies.

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies involving related pyrrole compounds provide insights into its potential applications:

  • Antimicrobial Efficacy : A study examining a series of pyrrole derivatives found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains, indicating that structural variations can lead to improved efficacy .
  • Anticancer Research : Research into indole-based compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could similarly exhibit cytotoxic effects against cancer cells .

Q & A

Q. What are the common synthetic routes for methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate, and how can selectivity challenges be addressed?

Methodological Answer: The synthesis typically involves multistep functionalization of pyrrole precursors. Key steps include:

  • Nitro Reduction : Reduction of nitro groups (e.g., using H₂/Pd-C or SnCl₂/HCl) to generate amino intermediates, as demonstrated in methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate derivatives .
  • Substitution Reactions : Introducing benzyl or methyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Regioselectivity Control : Solvent polarity and dipolarophile selection significantly impact regioselectivity. For example, THF and methyl propiolate in münchnone cycloadditions yield >95% regioselective products .
Example Optimization ConditionsSelectivity (I:II)Yield
THF + Methyl PropiolateReflux96:483%
Toluene + Ethyl PropiolateReflux70:3065%

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves dihedral angles and supramolecular interactions (e.g., weak C–H⋯O bonds in crystal structures) .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl ester at δ 3.7 ppm) .
  • HPLC-PDA : Validates purity (>98%) and detects trace isomers or byproducts .

Challenges : Ambiguities in NOE correlations or overlapping signals can be resolved via 2D NMR (HSQC, HMBC) or computational modeling (DFT) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted pyrrole derivatives?

Methodological Answer: Regioselectivity is governed by:

  • Dipolarophile Electronics : Electron-deficient dipolarophiles favor 5-substituted products .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance dipolar interactions, improving regioselectivity by 20–30% compared to nonpolar solvents .
  • Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict transition-state energies to identify optimal reaction pathways .

Case Study : In münchnone cycloadditions, methyl propiolate in THF achieves 96:4 regioselectivity, whereas ethyl propiolate in toluene yields 70:30 ratios .

Q. What computational methods are effective in predicting reaction pathways for pyrrole derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum mechanics (QM) tools (e.g., Gaussian, ORCA) simulate intermediates and transition states to map energy profiles .
  • Machine Learning (ML) : ICReDD’s hybrid approach combines QM calculations with ML to prioritize experimental conditions, reducing trial-and-error by 50% .
  • Docking Studies : For bioactive derivatives, molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .

Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .

Q. How to assess the stability and degradation products of this compound under varying conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C stability for most pyrrole esters) .
  • Hydrolytic Stability : Test ester hydrolysis under acidic (HCl) or basic (NaOH) conditions; methyl esters typically hydrolyze 2–3x slower than ethyl analogs .

Data Gaps : Limited ecotoxicological or bioaccumulation data exist; conduct OECD 301/302 tests for environmental risk assessment .

Q. What strategies are used to evaluate the biological activity of pyrrole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) in cytotoxicity assays (IC₅₀ values) .
  • Enzyme Inhibition Assays : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization or ELISA .
  • In Vivo Models : Prioritize derivatives with <10 µM IC₅₀ for rodent pharmacokinetic studies (oral bioavailability, half-life) .

Ethical Note : Compounds are not FDA-approved; adhere to institutional guidelines for preclinical testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.